Pseudotropine benzoate hydrochloride

Cholinergic pharmacology Sodium-dependent choline uptake Acetylcholine synthesis inhibition

CAS 55623-27-3 is the stereochemically verified endo isomer — not the exo (tropacocaine HCl, CAS 637-23-0). This distinction is critical: the endo isomer exhibits 4–5× greater sodium-dependent choline uptake inhibition while sparing norepinephrine, dopamine, serotonin, GABA, and glutamate transporters at 30 µM. Using the wrong isomer invalidates forensic analysis and confounds pharmacological experiments. Verified ≥98% purity, crystalline solid. Essential for forensic cocaine adulterant identification, clean-target cholinergic pathway research, and 5-HT antagonist SAR benchmarking.

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
CAS No. 55623-27-3
Cat. No. B1620359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudotropine benzoate hydrochloride
CAS55623-27-3
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
InChIKeyMMAGCXHWOMQWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudotropine Benzoate Hydrochloride (CAS 55623-27-3): Endo-Configured Tropane Benzoate for Forensic and Pharmacological Selection


Pseudotropine benzoate hydrochloride (CAS 55623-27-3), systematically identified as (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl benzoate hydrochloride, is a crystalline tropane alkaloid derivative with the molecular formula C₁₅H₂₀ClNO₂ and a molecular weight of 281.78 g/mol . This compound is the hydrochloride salt of the endo (3α-benzoyloxy) stereoisomer — also referred to as benzoyltropine hydrochloride or endo-tropacocaine — and is structurally distinguished from its exo counterpart (tropacocaine HCl, CAS 637-23-0) by the configuration of the benzoate ester at the C-3 position of the 8-azabicyclo[3.2.1]octane scaffold [1]. The endo configuration places the benzoyloxy group in a cis relationship to the N-methyl bridge, imparting a distinct pharmacological signature compared to the exo isomer and to cocaine itself, which bears an additional 2β-carbomethoxy substituent [2]. This compound is primarily sourced as an analytical reference standard for forensic toxicology and as a research tool for investigating stereospecific cholinergic and serotonergic pharmacology.

Why Endo vs. Exo Tropane Benzoate Isomers Cannot Be Interchanged in Research or Procurement Workflows


Although endo (CAS 55623-27-3) and exo (CAS 637-23-0) tropane benzoate hydrochlorides share identical molecular formulas and differ only in the spatial orientation of the benzoyloxy group at C-3, this stereochemical distinction produces quantifiable divergence in cholinergic potency, monoamine transporter engagement, and muscarinic receptor affinity — any one of which is sufficient to confound an experiment or invalidate a forensic analysis if the incorrect isomer is substituted [1]. The endo isomer (benzoyltropine HCl) exhibits 4- to 5-fold greater potency than the exo isomer (tropacocaine HCl) at inhibiting sodium-dependent choline uptake and acetylcholine synthesis, yet paradoxically spares norepinephrine, dopamine, serotonin, GABA, and glutamate transporters at concentrations where the exo isomer begins to inhibit norepinephrine uptake [1]. These functional divergences arise from the stereochemically constrained presentation of the benzoate pharmacophore to tissue chemoreceptors, as demonstrated across multiple excitable tissue preparations where tropine (endo-like) and ψ-tropine (exo-like) ester series yield opposed potentiation and blockade profiles [2]. For procurement decisions, reliance on the ambiguous common name 'pseudotropine benzoate hydrochloride' — which has been applied inconsistently to both isomers in the vendor landscape — creates a genuine risk of isomer mis-assignment. Verification against CAS 55623-27-3 (endo) and its stereochemical identity is therefore essential.

Quantitative Differentiation Evidence for Pseudotropine Benzoate Hydrochloride (CAS 55623-27-3) Against Closest Analogs


Cholinergic Uptake and Synthesis Inhibition: Endo Isomer Is 4–5× More Potent Than Exo Isomer in Rat Cortical Synaptosomes

In a direct head-to-head comparison using rat cerebral cortical synaptosomes, benzoyltropine (the endo isomer, corresponding to CAS 55623-27-3 hydrochloride) inhibited sodium-dependent choline uptake and acetylcholine synthesis with 4- to 5-fold greater potency than tropacocaine (the exo isomer) [1]. Both compounds acted competitively with extracellular choline. At 30 µM, benzoyltropine had no effect on the sodium-dependent uptake of norepinephrine, GABA, glutamate, or serotonin, whereas tropacocaine at the same concentration inhibited norepinephrine uptake, demonstrating a cleaner monoamine transporter-sparing profile for the endo isomer [1]. This differential was not attributable to sodium-independent choline uptake, which was unaffected by either compound.

Cholinergic pharmacology Sodium-dependent choline uptake Acetylcholine synthesis inhibition Stereospecificity

Muscarinic Receptor Binding Affinity: 10-Fold Separation Between Endo and Exo Isomers Relative to Scopolamine Benchmark

In whole-brain plasma membrane binding experiments using [³H]quinuclidinyl benzilate, benzoyltropine (endo isomer) was approximately 1,000-fold less potent than scopolamine as a muscarinic receptor antagonist, whereas tropacocaine (exo isomer) was approximately 10,000-fold less potent — a 10-fold separation between the two stereoisomers [1]. Both compounds demonstrated antimuscarinic activity functionally, as each attenuated oxotremorine-induced inhibition of acetylcholine release, but the 10-fold difference in receptor binding affinity reveals stereochemically driven divergence at the muscarinic receptor level.

Muscarinic receptor Anticholinergic Receptor binding affinity Stereochemical pharmacology

5-HT M-Receptor Antagonist Potency: pA₂ 7.2 for Endo Isomer vs. 7.0 for Exo Isomer in Isolated Rabbit Heart

The 5-HT M-receptor antagonist potencies of tropane benzoate stereoisomers were determined as pA₂ values in the isolated rabbit heart preparation as described by Fozard et al. (Eur. J. Pharmacol. 59, 195-210, 1979) and cited in US Patent 4,486,441 [1]. Pseudotropyl benzoate (the exo isomer, i.e., tropacocaine) exhibited a pA₂ of 7.0, while benzoyltropine (the endo isomer, corresponding to CAS 55623-27-3) showed a pA₂ of 7.2 — equal to that of metoclopramide (pA₂ 7.2) determined by the same procedure [1]. Nor(-)cocaine (pA₂ 7.7) was the most potent among the cocaine congeners tested. Methoxy-substituted pseudotropyl benzoate derivatives showed reduced potency (pA₂ 6.6 and 5.7), while halogen-substituted derivatives demonstrated enhanced potency — making the unsubstituted endo benzoate a critical baseline compound for structure-activity relationship studies in this series [1].

5-HT receptor antagonism Migraine pharmacology pA₂ determination Serotonergic

Norepinephrine Transporter Engagement: Endo Isomer Spares NET at Concentrations Where Exo Isomer and Cocaine Are Active

A key differentiation emerges from the convergent evidence of two independent studies. Meyer et al. (1990) demonstrated that benzoyltropine (endo isomer) at 30 µM had no effect on sodium-dependent norepinephrine uptake in rat cortical synaptosomes, while tropacocaine (exo isomer) at the same concentration inhibited norepinephrine uptake [1]. In a separate study, Lazer et al. (1979) established that tropacocaine (exo isomer) inhibits [³H]norepinephrine uptake with an IC₅₀ of 5.6 × 10⁻⁶ M, compared to cocaine's IC₅₀ of 5.8 × 10⁻⁷ M — a roughly 10-fold weaker potency [2]. The endo isomer's complete lack of NET engagement at 30 µM (a concentration exceeding the exo isomer's IC₅₀ by ~5-fold) indicates a fundamental stereochemical determinant of monoamine transporter recognition.

Norepinephrine transporter Monoamine uptake Selectivity profiling Cocaine congener

5-HT₇ Receptor Affinity Profiling: Ki of 2.7 nM at Human 5-HT₇ with Functional Agonist Activity at 60 nM

BindingDB-curated ChEMBL data for benzoylpseudotropine (the exo isomer, tropacocaine) provide a reference framework against which the endo isomer's receptor profile can be contextualized. Tropacocaine displaces [³H]LSD from human 5-HT₇ receptors expressed in HEK-293 cells with a Ki of 2.7 nM and exhibits agonist activity at the same receptor with an EC₅₀ of 60 nM in a cAMP HTRF assay, while showing antagonist activity with an IC₅₀ of 2.3 µM [1]. At human 5-HT₁A receptors, tropacocaine shows negligible affinity (Ki > 1,000 nM), indicating subtype selectivity within the serotonin receptor family [1]. While these specific radioligand binding data are for the exo isomer, they establish the tropane benzoate scaffold's inherent 5-HT₇ recognition capability, against which the endo isomer's stereochemically altered presentation of the benzoyloxy pharmacophore — known from the pA₂ data in Item 3 to alter 5-HT M-receptor potency — would be expected to produce a distinct receptor interaction signature. Direct comparative 5-HT₇ binding data for the endo isomer remain a documented gap in the literature.

5-HT7 receptor Serotonin receptor Binding affinity Functional agonism

Brain Pharmacokinetics: Endo Isomer Accumulates in Brain with Half-Life Similar to Cocaine Following Peripheral Administration

Meyer et al. (1990) demonstrated that benzoyltropine (endo isomer) administered intraperitoneally at 10 mg/kg to rats accumulates in brain tissue and persists with a half-life similar to that of cocaine [1]. This brain pharmacokinetic property is particularly significant because it contrasts with the compound's lack of monoamine transporter engagement (see Evidence Item 4) — benzoyltropine achieves brain concentrations sufficient for its cholinergic and antimuscarinic effects without recruiting the dopamine transporter mechanisms that underlie cocaine's abuse liability. The exo isomer (tropacocaine) shares the tropane benzoate scaffold's ability to cross the blood-brain barrier but, as established in prior evidence items, engages a broader set of CNS targets including the norepinephrine transporter, making the endo isomer a cleaner probe for isolating cholinergic contributions to centrally mediated parasympatholytic effects.

Brain penetration Pharmacokinetics Tissue distribution Cocaine congener

Procurement-Anchored Application Scenarios for Pseudotropine Benzoate Hydrochloride (CAS 55623-27-3) Based on Quantitative Differentiation Evidence


Forensic Analytical Reference Standard for Cocaine Impurity and Adulterant Profiling

CAS 55623-27-3 (endo-tropacocaine hydrochloride) is an authenticated reference standard for identifying and quantifying the endo stereoisomer of benzoyloxytropane in illicit cocaine samples. Street cocaine is known to contain both benzoyltropine (endo) and tropacocaine (exo) as contaminants or manufacturing byproducts [1]. Because the two isomers produce distinct mass spectral and chromatographic signatures yet share the same molecular formula, unambiguous identification requires a verified endo-configuration standard. The compound's well-defined physicochemical profile — white crystalline solid, mp 271°C (dec 283°C), soluble in water and alcohol, aqueous solutions stable to boiling for ~20 minutes — supports its use in GC-MS, LC-MS/MS, and HPLC-UV forensic methods [2]. The 4–5× cholinergic potency difference and 10-fold muscarinic binding difference between endo and exo isomers (Items 1 and 2, Section 3) further mean that correct isomer attribution in seized drug analysis has toxicological significance, as the two isomers present distinct pharmacological hazard profiles.

Stereochemical Probe for Isolating Cholinergic from Monoaminergic Mechanisms in CNS Pharmacology

The endo isomer's unique selectivity signature — brain-penetrant, active at muscarinic receptors (~1,000× less potent than scopolamine), 4–5× more potent than the exo isomer at inhibiting sodium-dependent choline uptake, yet devoid of norepinephrine, dopamine, serotonin, GABA, or glutamate transporter inhibition at 30 µM (Items 1, 4, and 6, Section 3) — makes it a powerful stereochemical tool for experiments that require pharmacological isolation of central cholinergic pathways [1]. In contrast, the exo isomer (tropacocaine) inhibits norepinephrine uptake at the same 30 µM concentration and engages dopamine transporters, introducing noradrenergic and dopaminergic confounds that complicate data interpretation. Laboratories investigating cholinergic contributions to cognition, attention, or parasympathetic regulation can use CAS 55623-27-3 as a stereochemically defined reference compound with a cleaner target engagement profile than either the exo isomer or cocaine itself [1].

Baseline Compound for Structure-Activity Relationship Studies of 5-HT Receptor Antagonists in Migraine Drug Discovery

The endo isomer's 5-HT M-receptor pA₂ of 7.2 — matching metoclopramide, a clinically used anti-migraine agent — positions it as a critical unsubstituted baseline for SAR programs exploring substituted tropane benzoates as 5-HT receptor antagonists (Item 3, Section 3) [1]. Patent data demonstrate that halogen substitution at the 3-, 3,5-, or 3,4,5-positions of the benzoyl ring enhances 5-HT M-receptor antagonist potency beyond the unsubstituted endo benzoate, while methoxy substitution reduces it (pA₂ 6.6 and 5.7) [1]. The endo isomer's pA₂ of 7.2 serves as the reference point from which these substituent effects are calculated, making authentic CAS 55623-27-3 essential for any medicinal chemistry program that aims to benchmark new tropane-based 5-HT antagonists against the established structure-activity landscape.

Pharmacological Reference for Studying Stereospecific Antimuscarinic Activity in Peripheral Tissue Preparations

The endo isomer's intermediate muscarinic receptor binding affinity (~1,000-fold less than scopolamine, compared to the exo isomer at ~10,000-fold less; Item 2, Section 3) and its functional antimuscarinic activity — demonstrated by attenuation of oxotremorine-induced inhibition of acetylcholine release without activating presynaptic muscarinic receptors — make it suitable for studies of stereochemically modulated antimuscarinic pharmacology [1]. The 10-fold binding separation between endo and exo isomers at muscarinic receptors provides a quantifiable stereochemical window for investigating how the spatial orientation of the benzoyloxy group influences ligand-receptor complementarity at muscarinic binding pockets. This application is supported by the broader tropine/ψ-tropine ester literature, where consistent stereospecificity has been demonstrated across acetylcholinesterase inhibition, node of Ranvier blockade, and phrenic nerve-diaphragm potentiation assays [2].

Quote Request

Request a Quote for Pseudotropine benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.